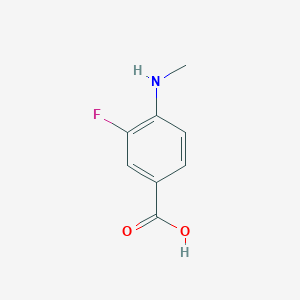

3-Fluoro-4-(methylamino)benzoic acid

Description

Significance as a Fluorinated Benzoic Acid Derivative in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and 3-Fluoro-4-(methylamino)benzoic acid is a prime example of a fluorinated benzoic acid derivative. The presence of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often beneficial for developing new pharmaceutical agents.

Fluorinated benzoic acids are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group provides a reactive handle for various chemical transformations, such as amidation or esterification, allowing it to be integrated into larger molecular scaffolds. The fluorine atom, being the most electronegative element, can influence the electronic properties of the entire molecule, potentially enhancing its biological activity or improving its pharmacokinetic profile.

Historical Context of Related Anilino- and Benzoic Acid Derivatives in Research

The scientific journey of compounds related to this compound is rich and dates back to the 19th century. Aniline (B41778), the simplest aromatic amine and a core component of the "anilino" structure, was central to the development of the synthetic dye industry. chemicalbook.com This exploration into aniline derivatives quickly expanded into medicine, leading to the creation of some of the first synthetic drugs. chemscene.com In the late 19th century, acetanilide, a simple derivative of aniline, was introduced as one of the earliest analgesic and antipyretic drugs, marking a pivotal moment in the history of pharmaceutical chemistry. regulations.gov

Similarly, benzoic acid and its derivatives have a long history. Naturally found in various plants, these compounds have been utilized for their preservative and medicinal properties. chemicalbook.com The class of drugs known as fenamates, which are derivatives of anthranilic acid (2-aminobenzoic acid), are used as non-steroidal anti-inflammatory drugs (NSAIDs). googleapis.com This history underscores the foundational role that both anilino and benzoic acid structures play in the design and development of therapeutic agents.

Scope and Research Trajectories for this compound

While published research focusing specifically on this compound is limited, its potential research trajectories can be inferred from its chemical structure and the activities of its close isomers. uni.lu As a substituted anthranilic acid derivative, it holds promise as a key intermediate for creating novel compounds with a range of biological activities.

Current research on related fluorinated anthranilic acid derivatives explores their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. google.comsigmaaldrich.com For instance, the isomer 3-Fluoro-2-(methylamino)benzoic acid serves as a crucial building block in the synthesis of Dabrafenib, a kinase inhibitor used to treat certain types of cancer. fluoromart.com This established application for a closely related molecule suggests that this compound could be a valuable precursor for new kinase inhibitors or other targeted therapies. Future research would likely involve its incorporation into diverse molecular frameworks to screen for various biological activities, contributing to the ever-expanding library of compounds for drug discovery.

Chemical Properties of this compound

The following table summarizes the known and predicted chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | uni.lu |

| Monoisotopic Mass | 169.05391 Da | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

| InChI | InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | uni.lu |

| InChIKey | UUJKFXUZGUHXSO-UHFFFAOYSA-N | uni.lu |

| SMILES | CNC1=C(C=C(C=C1)C(=O)O)F | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJKFXUZGUHXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248597-55-8 | |

| Record name | 3-fluoro-4-(methylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylamino Benzoic Acid

Established Synthetic Routes to 3-Fluoro-4-(methylamino)benzoic Acid

The synthesis of this compound is typically achieved through multi-step processes that leverage common, commercially available precursors. The most direct methods involve nucleophilic aromatic substitution reactions on appropriately substituted fluorinated benzoic acids.

Multi-Step Synthesis from Precursors

A prevalent and logical synthetic strategy commences with 3,4-difluorobenzoic acid. This approach capitalizes on the principles of nucleophilic aromatic substitution (SNAr), where the fluorine atom at the 4-position is activated by the para-directing carboxyl group, making it susceptible to displacement by a nucleophile.

Route 1: From 3,4-Difluorobenzoic Acid

Nucleophilic Aromatic Substitution: The primary step involves the reaction of 3,4-difluorobenzoic acid with an aqueous solution of methylamine. The reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), in the presence of a base like potassium carbonate. The greater activation of the C4-fluorine by the para-carboxyl group leads to a regioselective substitution, yielding this compound. This type of selective substitution on activated aryl fluorides is a well-established method in organic synthesis. nih.govresearchgate.net

An alternative, though potentially more complex, route begins with 4-fluoro-3-nitrobenzoic acid.

Route 2: From 4-Fluoro-3-nitrobenzoic Acid

Nitration: This precursor can be synthesized by the nitration of 4-fluorobenzoic acid using a mixture of nitric acid and sulfuric acid. prepchem.com

Reduction: The nitro group of 4-fluoro-3-nitrobenzoic acid is reduced to an amino group to form 3-amino-4-fluorobenzoic acid. This reduction is commonly achieved via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. google.com

N-Methylation: The final step is the selective methylation of the 3-amino group. This can be accomplished through reductive amination, which involves reacting the amino acid with formaldehyde (B43269) in the presence of a reducing agent and a catalyst. google.comepo.org Careful control of the reaction conditions is necessary to favor mono-methylation and avoid the formation of the dimethylamino derivative.

A similar synthetic logic is demonstrated in the preparation of 4-methylamino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid and methylamine, highlighting the viability of the SNAr reaction on a halogenated nitrobenzoic acid precursor. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound, particularly via the SNAr route, is crucial for maximizing yield and ensuring high regioselectivity. Key parameters that are typically varied include the solvent, base, temperature, and reaction time.

Research into analogous SNAr reactions demonstrates the profound impact of these variables. For instance, in the substitution of aryl fluorides, solvents like THF have been shown to be highly effective. researchgate.net The choice of base is also critical; while common inorganic bases like potassium carbonate are effective, stronger non-nucleophilic bases such as potassium hexamethyldisilylamide (KHMDS) can be used in specific contexts to facilitate the reaction. orgsyn.org

The table below illustrates a hypothetical optimization study for the SNAr reaction of 3,4-difluorobenzoic acid with methylamine, based on typical findings in related syntheses. researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMSO | K₂CO₃ | 100 | 12 | 75 |

| 2 | THF | K₂CO₃ | 65 | 24 | 68 |

| 3 | DMF | K₂CO₃ | 100 | 12 | 72 |

| 4 | DMSO | Cs₂CO₃ | 100 | 10 | 82 |

| 5 | DMSO | K₂CO₃ | 120 | 8 | 85 |

Alternative Synthetic Pathways for this compound

Beyond established routes, research focuses on developing more efficient and environmentally benign synthetic methods.

Novel Catalytic Approaches

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of N-methylated amines, reductive alkylation using a transition metal catalyst is a powerful technique. Processes have been developed for the reductive methylation of aminobenzoic acids using formaldehyde with a hydrogen source and a supported transition metal catalyst, such as palladium. google.comepo.orggoogleapis.com This approach, often used for producing dimethylamino compounds, can be adapted for mono-methylation by carefully controlling the stoichiometry of the formaldehyde. googleapis.com This catalytic method offers an alternative to traditional alkylating agents which are often toxic. google.comepo.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. dovepress.comtandfonline.com In the context of synthesizing fluorinated aromatics, this involves developing methods that avoid hazardous reagents and solvents, and improve atom economy. researchgate.net

One area of development is in fluorination reactions themselves. While classic methods like the Balz-Schiemann reaction are effective, they often require high temperatures and can involve explosive diazonium salt intermediates. dovepress.com Newer approaches focus on solid-state mechanochemical protocols for nucleophilic aromatic fluorination, which can eliminate the need for toxic, high-boiling point solvents like DMSO. rsc.org Such solvent-free or reduced-solvent methods represent a significant step towards a more sustainable synthesis of fluorinated intermediates.

Preparation of Isomers and Related Structural Analogs

The synthesis of isomers and analogs of this compound employs similar synthetic strategies, tailored to the specific substitution pattern of the target molecule.

3-Amino-4-fluorobenzoic acid: This isomer serves as a key intermediate in one of the potential synthetic routes to the title compound. Its synthesis involves a three-step process starting from p-Fluorobromobenzene, which undergoes borylation, nitration, and finally a palladium-catalyzed hydrogenation to yield the product. google.com

2-Amino-3-fluorobenzoic acid: This positional isomer is an important intermediate for various heterocycles. orgsyn.org A multi-step synthesis starts from 2-fluoroaminobenzene, which is converted to 7-fluoroisatin. Subsequent oxidative cleavage of the isatin (B1672199) ring using hydrogen peroxide in a basic solution yields 2-Amino-3-fluorobenzoic acid with high purity and yield. orgsyn.org

3-Chloro-4-(methylamino)benzoic acid: This structural analog, where fluorine is replaced by chlorine, can be synthesized via a pathway analogous to the primary route for the fluoro-compound. The synthesis would likely start from 3,4-dichlorobenzoic acid, which undergoes a regioselective nucleophilic aromatic substitution with methylamine. The chlorine at the 4-position is more activated by the para-carboxyl group, facilitating its selective replacement. The synthesis of related compounds like 3-chloro-4-(4′-chlorophenoxy)nitrobenzene via nucleophilic substitution of 3,4-dichloronitrobenzene (B32671) supports the feasibility of this approach. nih.gov

The following table summarizes the precursors and general synthetic methods for these related compounds.

| Compound Name | Typical Precursor | Key Synthetic Step(s) | Reference |

|---|---|---|---|

| 3-Amino-4-fluorobenzoic acid | p-Fluorobromobenzene | Borylation, Nitration, Catalytic Hydrogenation | google.com |

| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaminobenzene | Formation and cleavage of 7-fluoroisatin | orgsyn.org |

| 3-Chloro-4-(methylamino)benzoic acid | 3,4-Dichlorobenzoic acid | Regioselective SNAr with methylamine | nih.gov |

Regioselective Synthesis of Fluoro- and Methylamino-substituted Benzoic Acids

The precise placement of substituents on the aromatic ring is a critical aspect of synthesizing this compound. The directing effects of the carboxyl, fluoro, and amino groups, along with the timing of their introduction and modification, are key to a successful regioselective synthesis. A plausible and commonly employed strategy for achieving the desired 3-fluoro-4-methylamino substitution pattern involves a multi-step sequence starting from a readily available precursor.

One potential synthetic pathway commences with 4-amino-3-fluorobenzoic acid. The challenge in this approach lies in the selective methylation of the amino group without affecting the carboxylic acid functionality. Direct N-methylation of 4-amino-3-fluorobenzoic acid can be complicated by the potential for reaction at the carboxylate group and the possibility of over-methylation to form the tertiary amine.

To circumvent these issues, a protection strategy for the carboxylic acid group is often employed. For instance, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester. This protected intermediate, methyl 4-amino-3-fluorobenzoate, can then undergo N-methylation. Regioselective N-methylation of the amino group can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base and reaction conditions is crucial to favor mono-methylation and minimize the formation of the dimethylamino byproduct. Following the successful N-methylation, the ester group can be hydrolyzed back to the carboxylic acid, yielding the final product, this compound.

The regioselectivity of this pathway is primarily controlled by the starting material, 4-amino-3-fluorobenzoic acid, which already possesses the desired arrangement of the amino and fluoro substituents relative to the carboxylic acid. The key regioselective step is the selective methylation of the nitrogen atom.

An alternative approach could involve introducing the methylamino group via nucleophilic aromatic substitution on a suitable precursor, such as a compound with a leaving group at the 4-position and a fluorine at the 3-position. However, the directing effects of the existing substituents would need to be carefully considered to ensure the desired regiochemical outcome.

Table 1: Key Intermediates and Reagents in a Potential Synthesis of this compound

| Compound/Reagent | Role in Synthesis |

| 4-Amino-3-fluorobenzoic acid | Starting material with the correct initial arrangement of substituents. |

| Methyl 4-amino-3-fluorobenzoate | Protected intermediate to prevent reaction at the carboxylic acid. |

| Methyl iodide / Dimethyl sulfate | Methylating agent for the introduction of the methyl group onto the amino nitrogen. |

| Base (e.g., K2CO3, NaH) | To deprotonate the amino group, facilitating nucleophilic attack on the methylating agent. |

| Acid/Base Hydrolysis | To deprotect the carboxylic acid in the final step. |

Stereoselective Synthetic Challenges for Chiral Derivatives

While this compound itself is not chiral, the introduction of a chiral center to create derivatives of this compound presents significant stereoselective challenges. Chiral derivatives of aminobenzoic acids are of interest in various fields, including medicinal chemistry and materials science.

A primary challenge in the stereoselective synthesis of chiral derivatives is the control of the three-dimensional arrangement of atoms around a newly formed stereocenter. For example, if a chiral substituent were to be introduced at the alpha-position of the carboxylic acid group, or if the methylamino group were to be replaced by a chiral amino alcohol, stereoselective methods would be required to obtain a single enantiomer or diastereomer.

Common strategies to address these challenges include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer over the other.

Resolution of Racemates: A racemic mixture of a chiral derivative can be synthesized and then separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of a stereoselective synthesis for a chiral derivative of this compound would require careful planning and optimization of reaction conditions to achieve high levels of stereocontrol. The specific challenges would depend on the nature and location of the desired chiral center within the molecule.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylamino Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that serves as a primary site for transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-Fluoro-4-(methylamino)benzoic acid can readily undergo esterification with various alcohols or amidation with primary and secondary amines to form the corresponding esters and amides. These reactions typically require the activation of the carboxyl group to enhance its electrophilicity.

Commonly, this activation is achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, acyl azide (B81097), or by using coupling reagents. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive acyl chloride, which rapidly reacts with an alcohol or amine.

Alternatively, a wide array of modern coupling reagents can facilitate these transformations under milder conditions, which is often preferable to preserve the integrity of the other functional groups on the molecule. These reagents activate the carboxylic acid in situ to form a reactive species that is then susceptible to nucleophilic attack by an amine or alcohol. The mechanism generally involves the formation of an active ester or a similar intermediate that is a good leaving group. For example, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (amine or alcohol) to form the final amide or ester.

A general procedure for amidation using a coupling reagent involves dissolving the carboxylic acid, the amine, and the coupling agent in a suitable aprotic solvent. The reaction is often carried out at room temperature and may include additives to suppress side reactions. Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines.

Table 1: Common Reagents for Esterification and Amidation

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Anhydrous, often requires heating |

| Carbodiimides | DCC, EDC·HCl | Room temperature, aprotic solvent (e.g., DCM, DMF) |

| Phosphonium Salts | BOP, PyBOP | Room temperature, base (e.g., DIPEA), aprotic solvent |

| Uronium/Guanidinium Salts | HBTU, HATU | Room temperature, base (e.g., DIPEA), aprotic solvent |

| Other | 1,1'-Carbonyldiimidazole (CDI), TiCl₄ | Varies; CDI at RT, TiCl₄ at elevated temperatures |

Decarboxylative Reactions and Mechanisms

Aromatic carboxylic acids can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), typically under forcing conditions such as high heat. However, the stability of the aryl-carboxyl bond makes this reaction challenging for simple benzoic acids. The rate of decarboxylation is significantly influenced by the electronic nature of other substituents on the aromatic ring. Activating groups, particularly those at the ortho or para positions, can facilitate this process.

For this compound, the presence of the ortho-fluoro and meta-methylamino groups relative to the carboxyl group will influence the reaction's feasibility. The mechanism of decarboxylation for substituted benzoic acids can be complex. For some ortho-substituted acids, the reaction is thought to proceed through a pseudo-unimolecular decomposition of the carboxylate anion, where an intramolecular hydrogen transfer is the rate-determining step. libretexts.org

Modern synthetic methods have enabled decarboxylation under milder conditions, often involving transition metal catalysis or photoredox catalysis. These reactions typically proceed through radical intermediates. For example, copper-catalyzed protocols can generate aryl radicals from benzoic acids via a ligand-to-metal charge transfer (LMCT) mechanism. asianpubs.org This aryl radical can then be trapped by various reagents to achieve decarboxylative functionalization, such as hydroxylation or halogenation. asianpubs.orgnih.gov The presence of an amine base can also promote decarboxylation, likely by facilitating the formation of the carboxylate anion, which is the key intermediate in some proposed mechanisms. nih.gov

Reactivity of the Methylamino Group

The secondary amine functionality of the methylamino group is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, oxidation, and reduction.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. It is readily achieved by treating this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be accomplished using alkylating agents like alkyl halides (e.g., methyl iodide) or alkyl sulfonates. This reaction is a classic example of nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The reaction is often carried out in the presence of a base, such as potassium carbonate, to deprotonate the nitrogen, thereby increasing its nucleophilicity and driving the reaction to completion. This converts the secondary amine into a tertiary amine.

Oxidation and Reduction Pathways

Oxidation: The methylamino group is susceptible to oxidation, and the resulting products depend heavily on the oxidant used and the reaction conditions. The chemical oxidation of N-methylaniline, a structurally related compound, has been studied using oxidants like dichromate and chromic acid. asianpubs.orgnih.govresearchgate.netasianpubs.org Such oxidations can be complex, sometimes leading to polymerization or the formation of quinone-like structures. asianpubs.org The reaction often proceeds through radical cation intermediates. Under controlled conditions, oxidation could potentially lead to the formation of N-oxides or other more complex coupled products.

Reduction: The methylamino group itself is generally a reduced form of a nitrogen functional group and is stable to many common reducing agents (e.g., NaBH₄, H₂/Pd). Reduction pathways are not a typical reactivity mode for this group unless it is adjacent to other functionalities that create a reducible system, such as an imine or a nitro group. The aromatic ring can be reduced under harsh conditions (the Birch reduction or catalytic hydrogenation at high pressure), but this would also affect the other functional groups. libretexts.orgmasterorganicchemistry.com

Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of this compound is substituted with an activating group (-NHMe), a deactivating group (-COOH), and a halogen (-F). This substitution pattern dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

In SNAr, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The fluorine atom is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

In this compound, the fluorine atom is positioned ortho to the electron-withdrawing carboxylic acid group. This ortho relationship strongly activates the C-F bond towards nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing carboxylate group, stabilizing it and facilitating the reaction. vaia.com The electron-donating methylamino group is para to the fluorine, which would typically deactivate the ring for SNAr, but the powerful activating effect of the ortho-carboxyl group is expected to dominate. Therefore, the fluorine atom can be displaced by strong nucleophiles such as alkoxides, thiolates, or amines under appropriate conditions to yield a variety of substituted benzoic acid derivatives. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on this compound is a plausible reaction pathway, primarily due to the presence of the fluorine atom, a moderately good leaving group in such reactions. The feasibility and outcome of SNAr reactions are heavily influenced by the electronic nature of the aromatic ring and the position of the leaving group relative to activating or deactivating substituents.

In the context of this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Conversely, the methylamino group (-NHCH₃) is a strong electron-donating group, which activates the ring for electrophilic substitution and deactivates it for nucleophilic substitution. The fluorine atom itself is electron-withdrawing by induction but electron-donating by resonance.

The success of an SNAr reaction hinges on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex, the key intermediate in this reaction. wikipedia.orgnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for this stabilization. In this compound, the fluorine atom is the leaving group. The carboxylic acid group is meta to the fluorine, offering minimal resonance stabilization to a nucleophilic attack at the C-3 position. The powerful electron-donating methylamino group at the para position further disfavors the formation of the negatively charged intermediate.

Despite these electronic disadvantages, SNAr reactions can sometimes be driven to completion under harsh reaction conditions, such as high temperatures and the use of strong nucleophiles. For instance, reactions with potent nucleophiles like alkoxides or amines might proceed, albeit likely with lower yields compared to more activated substrates. youtube.comyoutube.com

| Nucleophile | Product | Plausible Reaction Conditions | Expected Yield |

| Sodium methoxide | 3-Methoxy-4-(methylamino)benzoic acid | High temperature, polar aprotic solvent (e.g., DMSO) | Low to moderate |

| Ammonia | 3-Amino-4-(methylamino)benzoic acid | High pressure and temperature | Low |

| Piperidine | 3-(Piperidin-1-yl)-4-(methylamino)benzoic acid | Reflux in a high-boiling solvent | Low to moderate |

It is important to note that the reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the rate-determining step being the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.commasterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of the existing substituents. The methylamino group is a powerful activating, ortho-, para-directing group. The fluorine atom is a deactivating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group.

Given the strong activating and directing effect of the methylamino group, it will predominantly govern the position of incoming electrophiles. The positions ortho to the methylamino group are C-3 and C-5. The C-3 position is already occupied by the fluorine atom. Therefore, the primary site for electrophilic attack is expected to be the C-5 position.

The carboxylic acid group directs incoming electrophiles to the C-5 position (meta to itself), which is in agreement with the directing effect of the methylamino group. The fluorine atom directs to the C-2 and C-4 positions (ortho and para). The C-4 position is occupied by the methylamino group, and the C-2 position is ortho to both the fluorine and the carboxylic acid, a sterically hindered and electronically deactivated site.

Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly the 5-substituted product.

| Electrophilic Reagent | Electrophile | Major Product |

| HNO₃/H₂SO₄ | NO₂⁺ | 3-Fluoro-4-(methylamino)-5-nitrobenzoic acid |

| Br₂/FeBr₃ | Br⁺ | 5-Bromo-3-fluoro-4-(methylamino)benzoic acid |

| SO₃/H₂SO₄ | SO₃ | 3-Fluoro-4-(methylamino)-5-sulfobenzoic acid |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

In this compound, there are three potential directing groups: the deprotonated carboxylate (-COO⁻Li⁺), the methylamino group (-N(Li)CH₃ or coordination to the nitrogen lone pair), and the fluorine atom. The carboxylate is a known and effective DMG. semanticscholar.orgrsc.orgresearchgate.net The amino group can also direct metalation, and fluorine has been shown to act as a DMG as well. semanticscholar.org

The relative directing ability of these groups will determine the site of lithiation. The carboxylate group directs to the C-2 position. The methylamino group would direct to the C-5 position. The fluorine atom would direct to the C-2 position.

Considering the established hierarchy of directing groups, the carboxylate is a potent DMG. The cooperation between the carboxylate and the fluorine atom, both directing to the C-2 position, makes this site the most probable for deprotonation. The directing effect of the methylamino group to the C-5 position is likely to be weaker in this competitive scenario.

Therefore, treatment of this compound with a strong lithium base like n-butyllithium or lithium diisopropylamide (LDA) is expected to result in the formation of a dianion lithiated at the C-2 position. This intermediate can then be trapped with various electrophiles to yield 2-substituted-3-fluoro-4-(methylamino)benzoic acid derivatives.

| Electrophile | Product |

| CO₂ | 3-Fluoro-4-(methylamino)phthalic acid |

| (CH₃)₃SiCl | 3-Fluoro-4-(methylamino)-2-(trimethylsilyl)benzoic acid |

| CH₃I | 3-Fluoro-2-methyl-4-(methylamino)benzoic acid |

Advanced Reaction Mechanism Studies

Detailed mechanistic studies on this compound are not extensively reported in the literature. However, based on the reactivity of analogous compounds, plausible mechanistic pathways for certain advanced reactions can be postulated.

Mechanistic Pathways of Rearrangement Reactions

While specific rearrangement reactions of this compound are not well-documented, related fluorinated anilines and benzoic acids can undergo rearrangements under certain conditions. For instance, Smiles rearrangements could be envisioned if a suitable nucleophilic group were introduced at the C-2 position, tethered by a linker to the methylamino nitrogen.

Another possibility involves rearrangements of nitrene intermediates. For example, thermolysis or photolysis of an azide derivative of the carboxylic acid (an acyl azide) could generate an acyl nitrene, which could then undergo a Curtius-type rearrangement to an isocyanate. Subsequent hydrolysis would lead to the corresponding aminobenzoic acid with one less carbon.

Photochemical Reactions and Cyclizations

The photochemical reactivity of this compound is not extensively explored. However, the presence of the aromatic ring with amino and carboxyl substituents suggests potential for photochemical transformations. For instance, intramolecular cyclization reactions could be induced under photochemical conditions, particularly if a suitable reactive partner is introduced into the molecule.

One hypothetical scenario could involve the photochemical cyclization of a derivative where the methylamino group is acylated with a group containing a double or triple bond. Upon photoexcitation, an intramolecular [2+2] cycloaddition could occur, leading to the formation of a novel polycyclic system.

Furthermore, photochemical reactions involving electron transfer processes could be possible, given the presence of the electron-donating amino group and the electron-withdrawing carboxyl group. Under UV irradiation, excited states could be formed that might undergo reactions not observed under thermal conditions.

Derivatization Strategies and Functionalization of 3 Fluoro 4 Methylamino Benzoic Acid

Synthesis of Advanced Esters and Amides from 3-Fluoro-4-(methylamino)benzoic Acid

The carboxylic acid moiety is a primary site for derivatization, readily undergoing conversion to esters and amides to generate libraries of compounds for further study.

Formation of Complex Amide Linkages

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. youtube.com A wide variety of coupling reagents have been developed to promote this transformation under mild conditions, ensuring the integrity of other functional groups within the molecule. luxembourg-bio.com

Commonly employed methods involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. luxembourg-bio.com Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium/aminium-based reagents (e.g., HBTU, HATU) are also highly effective for coupling, particularly in cases involving sterically hindered substrates or less nucleophilic amines. luxembourg-bio.comscribd.com These reagents react with the carboxylic acid to form highly reactive activated esters, which are then readily displaced by the amine to form the desired amide. luxembourg-bio.com The choice of solvent and base is crucial, with common options including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN), often with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). scribd.com

For instance, the coupling of a substituted benzoic acid with an amine can be efficiently achieved using HBTU and TEA in a solvent like DMSO. scribd.com Another modern approach involves the use of sulfuryl fluoride (B91410) (SO2F2) in the presence of a base like DIPEA, which mediates the coupling of carboxylic acids and amines at room temperature. rsc.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Additives | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDCI | HOBt, HOAt | Ureas |

| Phosphonium Salts | BOP, PyBOP, PyAOP | --- | Phosphine (B1218219) Oxides |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | --- | Tetramethylurea |

This table presents a selection of common amide coupling reagents and their characteristics.

Esterification for Scaffold Elaboration

Esterification of the carboxylic acid group is another fundamental strategy for modifying the this compound scaffold. The resulting esters can serve as final products or as intermediates for further transformations.

The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. researchgate.net Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Alternative methods are employed when the substrate is sensitive to strong acids. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base can yield the corresponding ester. Catalytic amounts of metal complexes, such as those based on tin, can also be used to promote the esterification of benzoic acids with alcohols at elevated temperatures. google.com These methods are valuable for creating a diverse range of alkyl and aryl esters, thereby modifying the steric and electronic properties of the parent molecule for applications such as the development of new therapeutic agents. reddit.com

Table 2: Selected Esterification Methods for Benzoic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux, Water Removal | Equilibrium-driven; suitable for simple alcohols. researchgate.net |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Varies (e.g., DMF, reflux) | Useful for acid-sensitive substrates. |

This table outlines common methods for the synthesis of esters from benzoic acid derivatives.

Modifications of the Methylamino Substituent

The secondary methylamino group offers a reactive handle for N-protection, N-alkylation, and N-arylation, enabling significant structural diversification.

Introduction of Diverse Alkyl and Aryl Groups

Further functionalization of the methylamino group can be achieved through N-alkylation or N-arylation to introduce new substituents.

N-Alkylation: This can be accomplished by reacting the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Mechanochemical methods, such as ball milling, have also been developed for the N-alkylation of amines and related compounds, offering a solvent-free alternative. beilstein-journals.org

N-Arylation: The introduction of aryl groups at the nitrogen center is a powerful tool in medicinal chemistry. Modern cross-coupling reactions are typically employed for this purpose. Copper-catalyzed N-arylation, often using arylboronic acids or arylboroxines as the aryl source, provides an effective method. beilstein-journals.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also widely used. A transition-metal-free approach involves the reaction of amines with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF), which proceeds under mild conditions and tolerates a wide range of functional groups. nih.govorganic-chemistry.org

Functionalization of the Fluoro-Substituted Aromatic Core

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents, although the regiochemical outcome is dictated by the directing effects of the existing groups. wikipedia.org The mechanism involves the attack of an electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. youtube.comlibretexts.org Aromaticity is then restored by the loss of a proton. masterorganicchemistry.com

The directing effects of the substituents on the ring are as follows:

-NHMe (methylamino): A strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.

-F (fluoro): A deactivating, ortho, para-directing group. It is deactivating due to its inductive electron withdrawal but directs ortho and para due to resonance donation.

-COOH (carboxylic acid): A deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. reddit.com

In a competition, the powerful activating effect of the amino group typically dominates the regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methylamino group (C5 and C3). Since the C3 position is already substituted with a fluorine atom, the primary site for electrophilic substitution will be the C5 position. The position para to the amino group is occupied by the carboxylic acid.

Typical SEAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate the halonium ion electrophile.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a strong Lewis acid like AlCl₃.

The strong activation by the amino group may obviate the need for a Lewis acid catalyst in halogenation reactions. However, the reaction conditions must be carefully chosen to avoid side reactions, such as oxidation of the electron-rich ring or reactions involving the amino and carboxyl groups.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are broadly applicable to aryl halides and amines. While direct examples involving this compound are not extensively documented in publicly available literature, the principles of well-established reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions provide a clear framework for its potential derivatization.

The Suzuki-Miyaura coupling, for instance, facilitates the formation of biaryl structures by reacting an organoboron compound with an aryl halide. documentsdelivered.com For a derivative of this compound, such as an esterified and halogenated version, this reaction could be employed to introduce a variety of aryl or heteroaryl substituents. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. documentsdelivered.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

This table represents generalized conditions and would require optimization for a specific substrate like a derivative of this compound.

The Buchwald-Hartwig amination offers a direct route to form new carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgresearchgate.net This reaction could be utilized to further functionalize the aromatic ring of a halogenated this compound derivative by introducing a diverse range of primary or secondary amines. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wuxiapptec.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. wuxiapptec.com

Table 2: General Parameters for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Amine Substrate | Primary and secondary alkyl or aryl amines |

This table outlines general conditions that serve as a starting point for developing specific protocols for derivatives of this compound.

Directed Functionalization Adjacent to the Substituents

Directed functionalization, particularly through ortho-metalation, provides a powerful strategy for the regioselective introduction of substituents onto an aromatic ring. wikipedia.org This approach relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles.

In the case of this compound, both the carboxylic acid and the methylamino group could potentially act as DMGs. The carboxylic acid is a known, albeit moderately strong, directing group. organic-chemistry.org The secondary amine could also direct metalation, although its effectiveness can be influenced by the presence of other substituents. The fluorine atom, being ortho to the methylamino group, would also influence the acidity of the adjacent protons.

Studies on related substituted benzoic acids have shown that the carboxylate group can direct lithiation to the C5 position. organic-chemistry.org For this compound, this would correspond to the position between the fluoro and carboxylic acid groups. The reaction is typically carried out at low temperatures in an ethereal solvent using a strong lithium amide base or an alkyllithium in the presence of a chelating agent like TMEDA.

Table 3: Potential Electrophiles for Trapping Aryllithium Intermediates

| Electrophile | Resulting Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., DMF) | Hydroxymethyl/Aldehyde |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Methylthio |

| Iodine (I₂) | Iodo |

| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

This table provides examples of electrophiles that could potentially be used to functionalize the aryllithium intermediate of this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient for generating molecular diversity. beilstein-journals.orgnih.gov The functional groups of this compound make it a suitable candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.govresearchgate.net In this context, this compound could serve as the carboxylic acid component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. wikipedia.org This one-pot reaction allows for the rapid assembly of complex, peptide-like scaffolds.

The Passerini three-component reaction (P-3CR) is another valuable isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. researchgate.netnih.gov Similar to the Ugi reaction, this compound could be employed as the carboxylic acid component. The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents at high concentrations. researchgate.net

Table 4: Potential Reactants for Ugi and Passerini Reactions with this compound

| Reaction | Aldehyde/Ketone Component | Amine Component (Ugi only) | Isocyanide Component |

| Ugi | Benzaldehyde, Acetaldehyde | Aniline (B41778), Benzylamine | tert-Butyl isocyanide, Cyclohexyl isocyanide |

| Passerini | Formaldehyde (B43269), Isobutyraldehyde | N/A | Benzyl isocyanide, TosMIC |

This table lists examples of commercially available reactants that could be used in Ugi and Passerini reactions where this compound serves as the carboxylic acid component.

The application of these derivatization strategies to this compound opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields of chemical research. Further exploration and optimization of these reactions on this specific scaffold are warranted to fully exploit its synthetic potential.

Advanced Structural Elucidation and Spectroscopic Research on 3 Fluoro 4 Methylamino Benzoic Acid and Its Derivatives

X-ray Crystallography of Crystalline Forms and Cocrystals

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For 3-Fluoro-4-(methylamino)benzoic acid and its analogs, this technique provides invaluable insights into their solid-state structures, influencing their physicochemical properties.

While specific crystallographic data for this compound is not extensively reported in the literature, analysis of closely related structures, such as 3-Fluoro-4-methylbenzoic acid, offers significant predictive insights. In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule is observed to be nearly planar. researchgate.net A small dihedral angle of 6.2 (1)° exists between the benzene (B151609) ring and the carboxyl group. researchgate.net This planarity is a common feature in many benzoic acid derivatives, influenced by the electronic conjugation between the aromatic ring and the carboxylic acid moiety.

| Compound | Key Structural Features | Intermolecular Interactions |

| 3-Fluoro-4-methylbenzoic acid | Nearly planar molecule | O-H···O hydrogen-bonded dimers |

| 4-(3-chloroanilino)benzoic acid | Twisted molecular conformation | O-H···O hydrogen-bonded dimers |

This table presents key structural features and intermolecular interactions of compounds structurally related to this compound, as determined by X-ray crystallography.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a phenomenon of significant interest in materials science and pharmaceuticals. The study of related molecules, such as 3-fluorobenzoic acid and various N-phenylanthranilic acids, reveals that conformational flexibility is a key driver of polymorphism. rsc.orguky.edu For this compound, rotation around the C-N bond of the methylamino group and the C-C bond connecting the carboxylic acid to the ring could lead to different molecular conformations (conformational polymorphism) that pack into distinct crystal lattices.

Crystal engineering aims to design and control the formation of crystalline solids with desired properties. A key strategy in this field is the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions. mdpi.com Benzoic acid derivatives are excellent candidates for cocrystal formation due to their strong hydrogen bonding capabilities. For instance, 4-(methylamino)benzoic acid has been utilized in the formation of cocrystals with other active pharmaceutical ingredients. internationalscholarsjournals.com This suggests a high potential for this compound to form cocrystals with various coformers, allowing for the tuning of properties such as solubility and stability. The fluorine and methylamino groups offer additional sites for directed intermolecular interactions, enhancing the toolbox for crystal engineering.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in both solution and the solid state.

For derivatives of this compound, advanced NMR techniques are crucial for unambiguous structure determination. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, even in complex molecular architectures. The presence of fluorine (¹⁹F) provides an additional NMR-active nucleus. ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are particularly informative for confirming the substitution pattern on the aromatic ring.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 6.0 - 8.5 (aromatic), 2.5 - 3.5 (N-CH₃), 10-13 (COOH) | Proton environment, coupling patterns reveal neighboring protons. |

| ¹³C | 110 - 160 (aromatic), ~30 (N-CH₃), 165-185 (COOH) | Carbon skeleton of the molecule. |

| ¹⁹F | Varies depending on environment | Presence and electronic environment of fluorine atoms. |

This table provides typical NMR chemical shift ranges for the key functional groups in this compound and its derivatives.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions. This technique can be applied to study the synthesis of this compound derivatives, providing insights into reaction kinetics, intermediates, and byproduct formation. For example, in the synthesis of related compounds, in-situ NMR could be used to follow the progress of amination or other substitution reactions, helping to optimize reaction conditions for improved yield and purity.

Solid-state NMR (ssNMR) is an indispensable tool for characterizing crystalline and amorphous solids, providing information that is complementary to X-ray diffraction. For this compound, ssNMR can be used to study polymorphism by identifying distinct spectra for different crystalline forms. researchgate.net Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution ¹³C spectra of the solid material. Furthermore, ssNMR can probe intermolecular distances and packing arrangements, for instance, through techniques that measure dipolar couplings between nuclei such as ¹H, ¹³C, and ¹⁹F. researchgate.net This is particularly valuable for characterizing cocrystals and understanding the specific intermolecular interactions that govern their formation.

Mass Spectrometry (MS) and Fragmentation Pathway Research

Mass spectrometry serves as a critical analytical tool for the structural elucidation of this compound, providing insights into its molecular weight, elemental composition, and fragmentation behavior under energetic conditions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the compound from other molecules with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

The theoretical exact mass of the neutral molecule, C₈H₈FNO₂, can be calculated and compared with the experimentally determined mass to confirm its elemental formula.

Table 1: Theoretical Mass Data for this compound

| Species | Formula | Theoretical Exact Mass |

|---|---|---|

| Neutral Molecule | C₈H₈FNO₂ | 169.0539 |

| Protonated Molecule [M+H]⁺ | C₈H₉FNO₂⁺ | 170.0617 |

This table presents the calculated exact masses for the neutral, protonated, and deprotonated forms of this compound, which are fundamental for its identification via HRMS.

Collision-Induced Dissociation (CID) Studies for Structural Characterization and Rearrangements

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected precursor ion. The resulting fragment ions provide a wealth of structural information. For this compound, CID studies on the protonated [M+H]⁺ or deprotonated [M-H]⁻ ions would reveal characteristic fragmentation pathways.

In positive ion mode, fragmentation of the [M+H]⁺ ion (m/z 170.0617) would likely proceed through several key pathways:

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids, resulting in an acylium ion (m/z 152.0512).

Loss of Carbon Monoxide ([M+H - CO]⁺): Following the loss of water, the acylium ion can lose CO, although this is less common than the initial loss of water or formic acid.

Loss of Formic Acid ([M+H - HCOOH]⁺): Decarboxylation combined with the loss of a proton can lead to the elimination of a neutral formic acid molecule.

Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide from the protonated molecule can also occur, yielding an ion at m/z 126.0662.

In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 168.0461) is expected to show prominent decarboxylation. nih.gov

Decarboxylation ([M-H - CO₂]⁻): The primary fragmentation pathway for deprotonated benzoic acids is the loss of CO₂, which would produce a phenide anion fragment at m/z 124.0506. nih.gov

Rearrangements: For molecules containing functionalities like the N-methylamino group, more complex fragmentation patterns, including rearrangements, are possible. For instance, Smiles rearrangements have been observed in the gas-phase fragmentation of related benzoic acid derivatives under CID conditions. acs.org Such rearrangements could lead to unexpected fragment ions that provide deeper structural insights.

Table 2: Predicted Major Fragment Ions of this compound in CID

| Precursor Ion | m/z (Precursor) | Proposed Neutral Loss | m/z (Fragment) | Proposed Fragment Structure |

|---|---|---|---|---|

| [M+H]⁺ | 170.0617 | H₂O | 152.0512 | Acylium ion |

| [M+H]⁺ | 170.0617 | CO₂ | 126.0662 | Protonated 2-fluoro-N-methylaniline |

This interactive table outlines the primary fragmentation pathways and resulting fragment ions anticipated from CID experiments on the protonated and deprotonated forms of the title compound.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

The key vibrational modes can be predicted by considering the contributions from its constituent parts: a fluorinated benzoic acid and an N-methylated aniline (B41778).

Carboxylic Acid Group:

O-H Stretch: A very broad band is expected in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption in the IR spectrum between 1700-1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.

C-O Stretch and O-H Bend: These modes contribute to bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

N-Methylamino Group:

N-H Stretch: A single, sharp to medium intensity band is expected around 3500-3300 cm⁻¹ in the IR spectrum.

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ region.

Substituted Benzene Ring:

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C Stretch: Ring stretching modes typically appear as a series of bands in the 1625-1450 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations are found in the 900-675 cm⁻¹ range and are characteristic of the substitution pattern.

C-F Stretch: A strong band in the IR spectrum, typically in the 1250-1020 cm⁻¹ region, is indicative of the carbon-fluorine bond.

Studies on related aminobenzoic acids show that the position of the amino group influences the vibrational structure of the molecule. researchgate.net

Table 3: Predicted Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH(CH₃) | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| O-H Stretch | -COOH | 3300 - 2500 | Broad, Strong |

| C=O Stretch | -COOH | 1700 - 1680 | Strong |

| C=C Stretch | Benzene Ring | 1625 - 1450 | Medium to Strong |

| C-N Stretch | Ar-N | 1350 - 1250 | Medium |

| C-F Stretch | Ar-F | 1250 - 1020 | Strong |

This table summarizes the expected key vibrational frequencies and their corresponding functional groups and intensities in the infrared spectrum of this compound.

Electronic Absorption and Fluorescence Spectroscopy of Fluorinated Benzoic Acids

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-visible absorption spectroscopy measures the wavelengths of light absorbed by the molecule to promote electrons to higher energy orbitals, while fluorescence spectroscopy measures the light emitted as electrons return to the ground state.

The electronic spectrum of this compound is primarily determined by the π-electron system of the benzene ring, which is perturbed by the carboxyl (-COOH), fluoro (-F), and methylamino (-NHCH₃) substituents. Benzoic acid itself exhibits characteristic absorption bands in the UV region. rsc.org

Absorption: The presence of the electron-donating methylamino group and the electron-withdrawing fluoro and carboxyl groups will influence the energy of the π → π* transitions. The strong electron-donating nature of the amino group is expected to cause a significant red-shift (bathochromic shift) of the absorption maxima compared to benzoic acid or 3-fluorobenzoic acid, moving the absorption to longer wavelengths. The absorption spectrum is expected to show intense bands, likely in the 250-350 nm range.

Fluorescence: Many aromatic carboxylic acids are fluorescent. researchgate.net The fluorescence properties are highly sensitive to the molecular environment, including solvent polarity and pH. uni-mainz.de The methylamino group is expected to enhance the fluorescence quantum yield. Fluorescence quenching can occur through mechanisms like hydrogen bonding or electron transfer, which may be influenced by interactions involving the benzoic acid moiety. rsc.org The emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift).

Table 4: Predicted Electronic Spectroscopic Properties for this compound

| Spectroscopic Property | Predicted Range | Influencing Factors |

|---|---|---|

| Absorption Maximum (λ_max) | 250 - 350 nm | Solvent polarity, pH, -NHCH₃ group (bathochromic shift) |

| Molar Absorptivity (ε) | High (π → π* transition) | Aromatic system conjugation |

| Emission Maximum (λ_em) | > 350 nm | Solvent relaxation, Stokes shift |

This table provides a summary of the anticipated electronic absorption and fluorescence characteristics for this compound, highlighting the key factors that influence these properties.

Computational Chemistry and Theoretical Studies of 3 Fluoro 4 Methylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-fluoro-4-(methylamino)benzoic acid, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure, providing insights into its reactivity and molecular behavior.

Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is described by its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.govnih.gov

For this compound, the electron-donating methylamino group and the electron-withdrawing fluorine and carboxylic acid groups would significantly influence the electron density distribution. A Molecular Electrostatic Potential (MEP) map would visually represent this, with red areas indicating regions of high electron density (and potential for electrophilic attack) and blue areas showing electron-deficient regions (susceptible to nucleophilic attack). dntb.gov.ua Natural Bond Orbital (NBO) analysis would further quantify the charge distribution and interactions between different parts of the molecule. nih.gov

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are estimations based on similarly structured molecules and require specific DFT calculations for validation.

Analysis of Aromaticity and Fluorine Effects

The aromaticity of the benzene (B151609) ring in this compound is a key feature of its structure and stability. Aromaticity is typically assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index. researchgate.net These calculations would likely confirm the high degree of aromaticity expected for the benzene ring.

The fluorine atom, being highly electronegative, exerts a strong -inductive effect, withdrawing electron density from the ring. This effect can influence the molecule's acidity, reactivity, and intermolecular interactions. nih.gov Computational studies on fluoroarenes have shown that ortho-fluorine substitution can weaken the C-F bond and stabilize transition states in certain reactions through secondary interactions. nih.gov The interplay between the electron-withdrawing fluorine and the electron-donating methylamino group would create a complex electronic environment on the aromatic ring, which could be precisely mapped using computational models.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in the carboxylic acid and methylamino groups means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy structures. This is typically done by creating a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as dihedral angles. nih.govarxiv.org

For this molecule, the key dihedral angles would be those associated with the rotation of the C-C bond connecting the carboxylic acid to the ring, and the C-N bond of the methylamino group. The calculations would likely reveal the most stable conformer to be one where the carboxylic acid group is nearly planar with the benzene ring to maximize conjugation, though steric hindrance from the adjacent fluorine atom could cause some torsion. researchgate.net Intermolecular hydrogen bonding between the carboxylic acid and the methylamino group of another molecule is also a possibility in the solid state. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

A critical point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. nih.gov Locating the transition state geometry and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. For instance, modeling the reaction of this molecule in a nucleophilic aromatic substitution would help to understand how the fluorine and methylamino groups direct the incoming nucleophile and influence the reaction's feasibility. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule with a good degree of accuracy. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The electronic transitions, which are observed in UV-Visible spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). dntb.gov.ua Comparing these predicted spectra with experimental ones helps to confirm the molecule's structure and provides a deeper understanding of its spectroscopic features.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Corresponding Functional Group |

|---|---|---|

| IR | ~1700 cm⁻¹ | C=O stretch of carboxylic acid |

| IR | ~3400 cm⁻¹ | N-H stretch of methylamino |

| ¹³C NMR | ~168 ppm | Carbonyl carbon of carboxylic acid |

| ¹⁹F NMR | ~ -120 ppm | Fluorine attached to the aromatic ring |

Note: These are approximate values based on typical ranges for these functional groups and require specific calculations.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. rjptonline.org This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. mdpi.comnih.gov

If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with a target protein. impactfactor.org These simulations would reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies can guide the design of more potent and selective analogs. researchgate.net For example, the fluorine atom could participate in favorable halogen bonding or other electrostatic interactions within the protein's active site. rjptonline.org

Applications of 3 Fluoro 4 Methylamino Benzoic Acid in Advanced Organic Synthesis and Chemical Biology Research

Role as a Key Intermediate in Complex Molecule Synthesis

The distinct arrangement of functional groups on 3-Fluoro-4-(methylamino)benzoic acid makes it a valuable precursor for the synthesis of more elaborate molecular architectures. The interplay between the electron-donating methylamino group and the electron-withdrawing fluorine atom and carboxylic acid group creates a unique electronic environment that influences the reactivity of the aromatic ring, while the functional groups themselves serve as handles for a variety of chemical transformations.

While direct, named examples of heterocyclic systems synthesized from this compound are specific to proprietary research, the molecule's structure contains the essential elements for constructing a range of heterocyclic scaffolds. The ortho-fluoro-N-methylaniline substructure is a key synthon for building fused ring systems. For instance, intramolecular cyclization strategies could potentially be employed to form quinolone, quinazolinone, or benzoxazine (B1645224) derivatives, which are privileged scaffolds in medicinal chemistry. The carboxylic acid can be activated and reacted with the adjacent N-methylamino group or another introduced functional group to facilitate ring closure. Furthermore, the aromatic ring can participate in metal-catalyzed cross-coupling reactions to introduce further complexity before cyclization, making it a strategic starting material for combinatorial library synthesis.

A structurally related analogue, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been established as a highly effective tool in the chemical synthesis of cyclic peptides. nih.govspringernature.com This linker is employed in a "cyclative cleavage" strategy during solid-phase peptide synthesis (SPPS). nih.gov In this methodology, the MeDbz linker is first anchored to a solid support. frontiersin.org After the linear peptide chain is assembled on the linker, the MeDbz moiety is activated, typically with 4-nitrophenyl chloroformate, to form a reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate on the resin. nih.govresearchgate.net

This activation sets the stage for the final cyclization and cleavage step. A nucleophilic group from the peptide chain, most commonly the thiol from an N-terminal cysteine residue, attacks the activated C-terminus. researchgate.net This intramolecular reaction forms the desired cyclic peptide and simultaneously cleaves it from the solid support. nih.gov This process, a form of Native Chemical Ligation (NCL), is highly efficient because only the correctly cyclized peptides are released into the solution, simplifying subsequent purification. researchgate.netwikipedia.org The MeDbz linker approach has been successfully used to synthesize multiple cyclic peptide natural products. researchgate.net

Application in Radiopharmaceutical Precursor Synthesis and Radiochemistry

Fluorine-containing molecules are of paramount importance in the development of radiopharmaceuticals for Positron Emission Tomography (PET), a non-invasive imaging technique used extensively in clinical diagnostics and biomedical research. nih.govnih.gov The positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its ideal physical characteristics, including a 109.7-minute half-life. nih.gov